molecular formula C13H17NO5S B2427377 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide CAS No. 1421530-68-8

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide

Cat. No. B2427377
CAS RN: 1421530-68-8
M. Wt: 299.34
InChI Key: JIFUWHKHZVLJNI-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Scientific Research Applications

Environmental Exposure and Human Biomonitoring

Research has shown that various non-persistent industrial chemicals, including phthalates, bisphenol A (BPA), triclosan (TCS), and parabens, exhibit endocrine-disrupting effects in animal studies and are suspected to be involved in human reproductive disorders. These substances are prevalent in numerous industrial products, making human exposure almost ubiquitous. Studies conducted in Denmark presented biomonitoring data on more than 3600 individuals, revealing widespread exposure to common phthalates, BPA, TCS, BP-3, and at least two of the parabens. This indicates the necessity for surveillance and research into the effects of such chemical exposure on human health (Frederiksen et al., 2014).

Metabolism and Health Implications

The metabolism and health implications of chemical exposures have also been extensively studied. For example, benzene, a well-known occupational hematotoxin and leukemogen, has been studied for its metabolic activation and detoxification pathways. Variations in enzymes that activate (e.g., CYP2E1) and detoxify (e.g., NQO1) benzene and its metabolites have been associated with susceptibility to benzene poisoning and related diseases, such as leukemia. This emphasizes the role of genetic polymorphisms in determining individual responses to toxic exposures (Rothman et al., 1997).

Urinary Excretion as a Biomarker

The urinary excretion of metabolites from exposure to environmental chemicals, including polycyclic aromatic hydrocarbons (PAHs), has been used as a biomarker for assessing exposure levels. Studies have developed methodologies for detecting specific metabolites in urine, providing insights into the absorption, bioavailability, and metabolism of these compounds in humans. This research supports the use of urinary biomarkers for monitoring exposure to potentially hazardous environmental chemicals and assessing their health risks (Roda et al., 2002).

Implications for Public Health

The detection of chemical-DNA adducts in white blood cells of workers exposed to high levels of PAHs and other chemicals indicates the genotoxic potential of these exposures. Such findings highlight the importance of understanding the mechanisms of toxicity associated with environmental and occupational exposures to chemicals, which is crucial for developing strategies to mitigate their adverse health effects and protect public health (Perera et al., 1988).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles , have shown activity against various cancer cell lines, suggesting that this compound may also target cancer cells.

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide may interact with its targets in a similar manner, leading to cell cycle arrest and apoptosis.

Biochemical Pathways

Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

Similar compounds have been found to obey lipinski’s rule of five , which suggests good bioavailability. Therefore, it can be inferred that this compound may also have favorable ADME properties, contributing to its bioavailability.

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may have similar effects.

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c15-11(5-6-14-20(16,17)10-2-3-10)9-1-4-12-13(7-9)19-8-18-12/h1,4,7,10-11,14-15H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFUWHKHZVLJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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